

# Omeprazole Sulfone (CAS 88546-55-8): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

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## Abstract

**Omeprazole sulfone**, identified by CAS number 88546-55-8, is the primary sulfone metabolite of the widely prescribed proton pump inhibitor, omeprazole.[1][2][3][4] Formed in the liver through sulfoxidation predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, this metabolite is a key compound in pharmacokinetic and drug metabolism studies of omeprazole.[2][3][5] Unlike its parent compound, **omeprazole sulfone** lacks significant antisecretory activity.[2][4] Its quantification in biological matrices is crucial for understanding the metabolic profile and potential drug-drug interactions of omeprazole. This guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and metabolic pathways associated with **omeprazole sulfone**.

## Chemical and Physical Properties

**Omeprazole sulfone** is a sulfoxide and a member of the benzimidazole class of compounds.[6][7][8] It is commonly available as a white to off-white crystalline powder.[6] While its primary use is as a reference standard in analytical testing and research, understanding its physicochemical properties is essential for its handling, characterization, and quantification.[9][10]

Table 1: Physicochemical and Identification Data for **Omeprazole Sulfone**

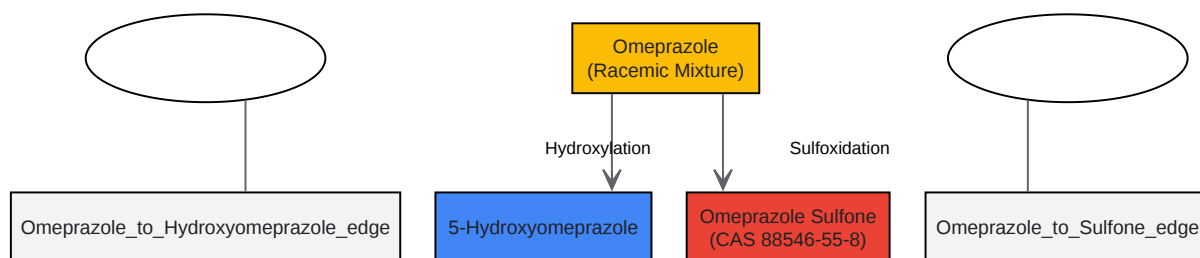
Property	Data	Reference(s)
CAS Number	88546-55-8	[11],[6]
Molecular Formula	C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> S	[12],[11]
Molecular Weight	361.42 g/mol	[12],[11]
IUPAC Name	5-methoxy-2-[[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole	[11],[6]
Synonyms	Omeprazole sulphone, Omeprazole Related Compound A	[12],[6]
Appearance	White to off-white crystalline powder	[6]
Solubility	Good solubility in organic solvents like DMSO (10 mM); limited solubility in water.	[12],[6]
Storage Temperature	2-8°C or -20°C for long-term storage.	,[13]
SMILES String	<chem>COc1ccc2[nH]c(nc2c1)S(=O)(=O)Cc3ncc(C)c(OC)c3C</chem>	[11]
InChI Key	IXEQEYRTSRFZEO-UHFFFAOYSA-N	[6],

Table 2: Spectral Data for **Omeprazole Sulfone**

Spectral Data Type	Key Peaks and Observations	Reference(s)
Mass Spectrometry (ESI-MS)	[M+H] <sup>+</sup> at m/z 361.45, 362	[14],[15]
<sup>1</sup> H NMR (400MHz, CDCl <sub>3</sub> ), δ (ppm)	2.30 (s, 3H, CH <sub>3</sub> ), 2.25 (s, 3H, CH <sub>3</sub> ), 3.75 (s, 3H, OCH <sub>3</sub> ), 3.86 (s, 3H, OCH <sub>3</sub> ), 4.98 (s, 2H, CH <sub>2</sub> ), 6.99 (s, 1H, CH), 7.02 (s, 1H, CH), 7.65 (d, J=7.6Hz, 1H, CH), 8.18 (s, 1H, CH)	[15]
Infrared (IR) (KBr, cm <sup>-1</sup> )	3436, 3055, 2995, 2904, 2805, 1626, 1590, 1510, 1468, 1410, 1205	[15]
Ultraviolet (UV) (nm)	306.1, 299.63, 273.0	[15]

## Metabolic Pathway and Biological Role

Omeprazole undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes.[2][16] The two major metabolic pathways are hydroxylation to 5-hydroxyomeprazole, mediated mainly by CYP2C19, and sulfoxidation to **omeprazole sulfone**, catalyzed predominantly by CYP3A4.[2][3][5][16] This makes the formation of **omeprazole sulfone** a useful in vivo probe for CYP3A4 activity.[5] Genetic polymorphisms in CYP2C19 can significantly alter the metabolic ratio of these pathways, affecting the overall pharmacokinetics of omeprazole.[2]



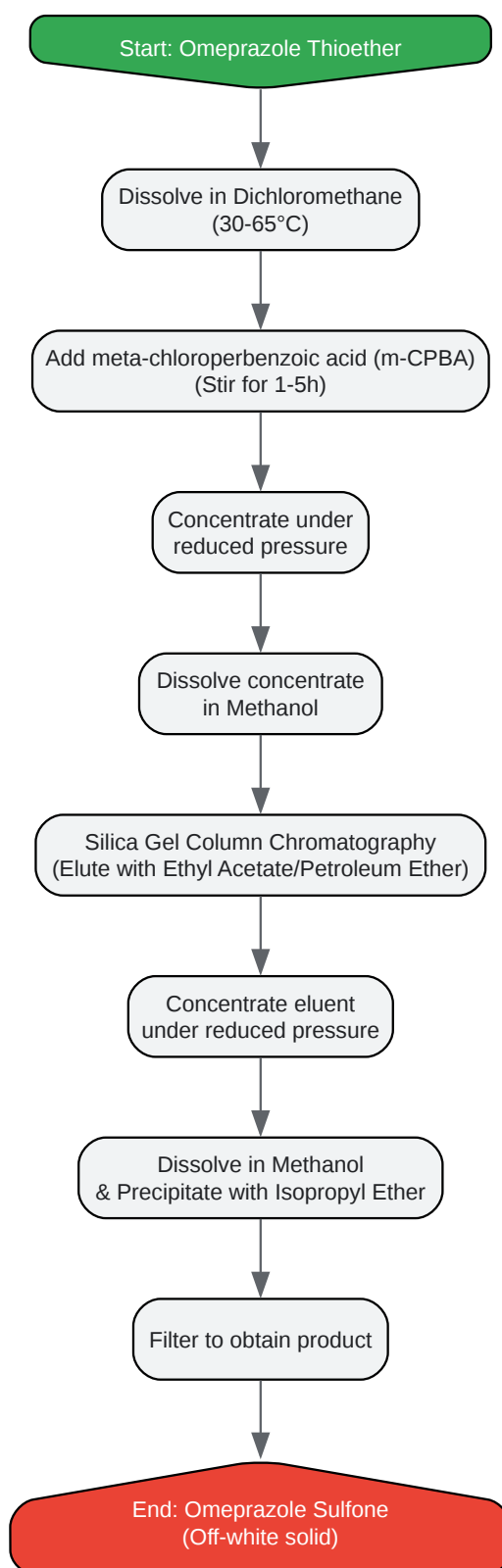
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Caption: Metabolic pathway of omeprazole leading to its major metabolites.

## Experimental Protocols

### Synthesis of Omeprazole Sulfone

A common method for the synthesis of **omeprazole sulfone** involves the oxidation of the corresponding sulfide intermediate (omeprazole thioether). The following protocol is adapted from patent literature.<sup>[15]</sup>



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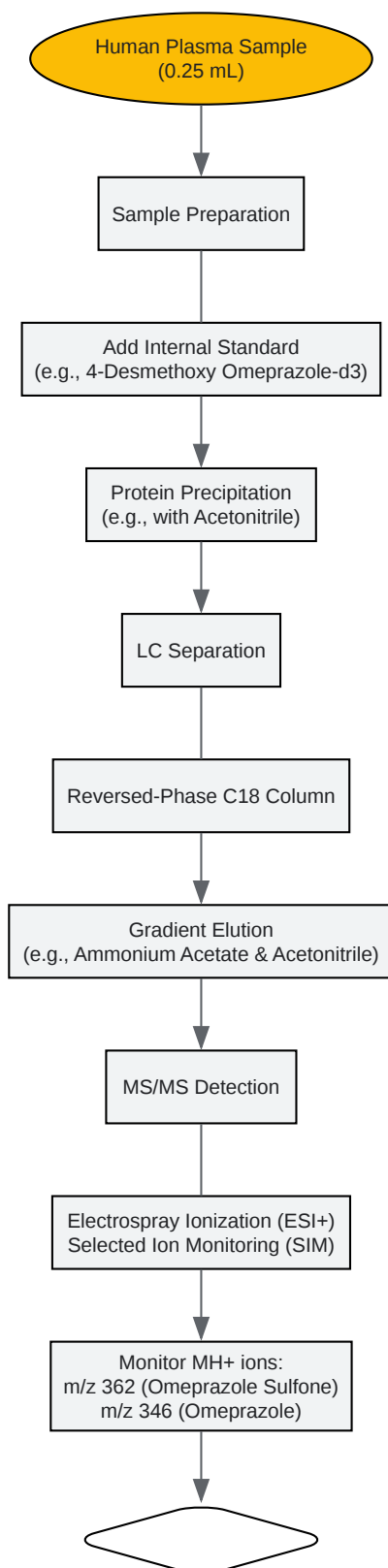
Caption: Workflow for the synthesis of **Omeprazole Sulfone**.

#### Protocol:

- **Dissolution:** Weigh 1g of Omeprazole thioether and add it to 5-20 mL of dichloromethane in a reaction vessel. Heat the mixture to 30-65°C until the solid is completely dissolved.[15]
- **Oxidation:** To the solution, add 0.5-2g of meta-chloroperbenzoic acid (m-CPBA). Stir the reaction mixture for 1-5 hours. The reaction progress can be monitored by thin-layer chromatography.[15]
- **Concentration:** Upon completion of the reaction, concentrate the solution under reduced pressure to remove the solvent.[15]
- **Purification (Chromatography):** Dissolve the resulting concentrate in a minimal amount of methanol. Load the solution onto a silica gel column. Elute the column with a mixture of ethyl acetate and petroleum ether.[15]
- **Isolation:** Collect the fractions containing the product and concentrate them under reduced pressure to obtain a greasy substance.[15]
- **Precipitation:** Dissolve the grease in methanol and then add isopropyl ether to precipitate the product.[15]
- **Final Product:** Filter the resulting solid to obtain **Omeprazole sulfone** as an off-white product. The reported yield is approximately 78%.[15]

## Quantification in Human Plasma by LC-MS/MS

The simultaneous determination of omeprazole and its metabolites, including **omeprazole sulfone**, in human plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the required sensitivity and specificity.[2][14]



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Caption: General workflow for LC-MS/MS analysis of **Omeprazole Sulfone**.

## Protocol:

- Sample Preparation: To 0.25 mL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog).<sup>[2][14]</sup> Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
- Chromatographic Separation:
  - Column: A reversed-phase C18 column (e.g., ProntoSil AQ, C18) is commonly used.<sup>[14]</sup>
  - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.25) and an organic solvent (e.g., acetonitrile) is employed.<sup>[14]</sup>
  - Flow Rate: A typical flow rate is around 0.2 mL/min.<sup>[17]</sup>
- Mass Spectrometric Detection:
  - Ionization: Use electrospray ionization in positive ion mode (ESI+).<sup>[14]</sup>
  - Detection Mode: Operate the mass spectrometer in the selected ion monitoring (SIM) mode.<sup>[14]</sup>
  - Ions to Monitor: Monitor the protonated molecular ions (MH<sup>+</sup>) for each analyte: m/z 362 for **omeprazole sulfone**, m/z 346 for omeprazole, and m/z 362 for 5-hydroxyomeprazole.<sup>[14]</sup>
- Quantification: Construct a calibration curve using standards of known concentrations. The concentration of **omeprazole sulfone** in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 3: Example LC-MS/MS Method Validation Parameters



Parameter	Result	Reference(s)
Limit of Quantification (LOQ)	10 ng/mL in human plasma	[14]
Linearity Range	10 to 750 ng/mL for omeprazole and omeprazole sulfone	[14]
Intra-assay Variability	< 11%	[14]
Inter-assay Variability	< 11%	[14]
Recovery	> 95% (using methylene chloride extraction)	[1]

## Forced Degradation and Stability

Forced degradation studies are critical for identifying potential degradation products and understanding the stability of a drug substance. Omeprazole itself is known to be unstable in acidic conditions. Under forced degradation conditions (acidic, basic, oxidative), omeprazole can degrade into several products, including **omeprazole sulfone**, which can also be formed through over-oxidation.[18][19] Comprehensive degradation studies using techniques like LC-HRMS are employed to elucidate the structures of these degradation products.[20]

Table 4: Omeprazole Degradation under Stress Conditions

Stress Condition	Degradation of Omeprazole	Reference(s)
Acidic (0.1 N HCl)	61.64%	
Basic (0.1 N NaOH)	4.29%	
Oxidative (3% H <sub>2</sub> O <sub>2</sub> )	26.38%	
Thermal	4.32%	

## Conclusion

**Omeprazole sulfone** (CAS 88546-55-8) is a non-active, yet significant, metabolite of omeprazole. Its formation is a key pathway in the clearance of the parent drug, primarily mediated by CYP3A4. A thorough understanding of its chemical properties, synthesis, and analytical quantification is indispensable for professionals in drug metabolism, pharmacokinetics, and pharmaceutical analysis. The protocols and data presented in this guide offer a comprehensive technical resource for researchers and scientists working with omeprazole and its metabolites.

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- To cite this document: BenchChem. [Omeprazole Sulfone (CAS 88546-55-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194792#omeprazole-sulfone-cas-number-88546-55-8]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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